molecular formula C8H11BrO2 B11822753 rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B11822753
M. Wt: 219.08 g/mol
InChI Key: CCLYQHANYNSLAN-JKMUOGBPSA-N
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Description

rac-(1R,6S,7R)-7-bromobicyclo[410]heptane-1-carboxylic acid is a bicyclic compound characterized by a bromine atom attached to the seventh position of the bicyclo[410]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid typically involves the bromination of bicyclo[4.1.0]heptane-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the seventh position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of bicyclo[4.1.0]heptane-1-carboxylic acid.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH₃), or thiols (R-SH) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of bicyclo[4.1.0]heptane-1-carboxylic acid.

    Oxidation: Formation of carboxylates or esters.

Scientific Research Applications

rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
  • rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid
  • rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

Uniqueness

rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid is unique due to the presence of the bromine atom at the seventh position, which imparts distinct reactivity and potential applications compared to its analogs. The bromine atom can be selectively substituted, making it a versatile intermediate for synthesizing various derivatives.

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C8H11BrO2/c9-6-5-3-1-2-4-8(5,6)7(10)11/h5-6H,1-4H2,(H,10,11)/t5-,6-,8+/m1/s1

InChI Key

CCLYQHANYNSLAN-JKMUOGBPSA-N

Isomeric SMILES

C1CC[C@@]2([C@H](C1)[C@H]2Br)C(=O)O

Canonical SMILES

C1CCC2(C(C1)C2Br)C(=O)O

Origin of Product

United States

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